molecular formula C18H15N3O3S B7721389 Syk Inhibitor CAS No. 1956296-96-0

Syk Inhibitor

Número de catálogo B7721389
Número CAS: 1956296-96-0
Peso molecular: 353.4 g/mol
Clave InChI: MLKHXLFEYOOYEY-NVNXTCNLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide is a member of indoles.

Aplicaciones Científicas De Investigación

  • Chronic Lymphocytic Leukemia : Syk inhibitors, like PRT318 and P505-15, are effective in antagonizing CLL cell survival, inhibiting B-cell receptor (BCR)-dependent secretion of chemokines, and reducing leukemia cell migration, thereby supporting their therapeutic development in CLL treatment (Hoellenriegel et al., 2012).

  • Autoimmune and Oncology Indications : GS-9973, a novel and orally efficacious Syk inhibitor, has shown promise in clinical evaluations for autoimmune and oncology indications due to its high selectivity and efficacy (Currie et al., 2014).

  • Cutaneous Lupus Erythematosus : Syk expression is upregulated in CLE skin lesions, and its inhibition can reduce pro-inflammatory cytokines in keratinocytes. This suggests that Syk inhibitors could be potential drug targets for treating CLE and related skin disorders (Braegelmann et al., 2016).

  • Cell Cycle Checkpoint Regulation : SYK plays a unique role in activating the G2 checkpoint in human cells, indicating a challenge for inhibitors of SYK ATP-binding sites in cancer treatments (Uckun et al., 2014).

  • Asthma Treatment : Novel inhaled Syk inhibitors like LAS189386 can block airway mast cell degranulation and the early asthmatic response, offering a promising therapeutic option for asthma without systemic exposure (Ramis et al., 2015).

  • Rheumatoid Arthritis : Syk inhibitors like R788/R406 have shown efficacy in suppressing clinical arthritis, bone erosions, and synovitis in collagen-induced arthritis, highlighting their potential as treatments for autoimmune diseases like rheumatoid arthritis (Pine et al., 2007).

  • Design of Highly Selective Inhibitors : Research into the rational design of highly selective Syk inhibitors has shown promise, which could lead to safer, alternative treatments for diseases like asthma, rheumatoid arthritis, and SLE (Lucas et al., 2012).

  • Leukemia and Lymphoma Treatments : Syk inhibitors are in clinical development for treating hematological malignancies, showing potential in B-cell malignancies like chronic lymphoid leukemia (Liu & Mamorska-Dyga, 2017).

Propiedades

IUPAC Name

(3Z)-3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-21-10-11(13-4-2-3-5-17(13)21)8-15-14-9-12(25(19,23)24)6-7-16(14)20-18(15)22/h2-10H,1H3,(H,20,22)(H2,19,23,24)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKHXLFEYOOYEY-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Syk Inhibitor

CAS RN

1956296-96-0
Record name OXSI-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1956296960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OXSI-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YZ3QBQ97C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Syk Inhibitor
Reactant of Route 2
Reactant of Route 2
Syk Inhibitor
Reactant of Route 3
Reactant of Route 3
Syk Inhibitor
Reactant of Route 4
Syk Inhibitor
Reactant of Route 5
Syk Inhibitor

Citations

For This Compound
6,010
Citations
ME Weinblatt, A Kavanaugh… - … England Journal of …, 2010 - Mass Medical Soc
… In this phase 2 study, a Syk inhibitor reduced disease activity in patients with rheumatoid arthritis; adverse events included diarrhea, hypertension, and neutropenia. Additional studies …
Number of citations: 432 www.nejm.org
PR Pine, B Chang, N Schoettler, ML Banquerigo… - Clinical …, 2007 - Elsevier
… In collagen-induced arthritis, R788/R406, a novel and potent small molecule Syk inhibitor … that interruption of the signaling cascade with a novel Syk inhibitor may be a useful addition to …
Number of citations: 255 www.sciencedirect.com
JC Spalton, J Mori, AY Pollitt, CE Hughes… - Journal of Thrombosis …, 2009 - Elsevier
… For example, piceatannol has been used extensively as a Syk inhibitor, but a study comparing the effects of this inhibitor with Syk‐deficient mouse platelets showed differences in …
Number of citations: 132 www.sciencedirect.com
HJ Cho, EJ Yang, JT Park, JR Kim, EC Kim… - Aging (Albany …, 2020 - ncbi.nlm.nih.gov
… Among these, R406, an FDA-approved Syk inhibitor, was found to exhibit higher cytotoxicity in senescent HDFs than in non-senescent cells over the tested range of concentration (from …
Number of citations: 20 www.ncbi.nlm.nih.gov
JMM van Eeuwijk, D Stegner, DJ Lamb… - … and Vascular Biology, 2016 - Am Heart Assoc
… Furthermore, we show that mice treated with the novel, selective, and orally bioavailable Syk inhibitor BI1002494 were protected in a model of arterial thrombosis and had smaller infarct …
Number of citations: 71 www.ahajournals.org
A Mullard - Nature Reviews Drug Discovery, 2018 - go.gale.com
The FDA approved Rigel Pharmaceuticals' first-in-class SYK inhibitor fostamatinib for the treatment of adult patients with chronic immune thrombocytopenia (ITP) who have had an …
Number of citations: 19 go.gale.com
M Bajpai - IDrugs: the investigational drugs journal, 2009 - europepmc.org
… The Syk inhibitor appears to be a promising therapeutic for immunological diseases, but further data are required to establish the efficacy and long-term safety of the drug in humans. …
Number of citations: 90 europepmc.org
JC Poe, W Jia, JA Di Paolo, NJ Reyes, JY Kim, H Su… - JCI insight, 2018 - ncbi.nlm.nih.gov
… In this study, oral administration of the SYK inhibitor ENTO to mice early after HCT blocked … in side-by-side comparisons with another SYK inhibitor, fostamatinib (R406), showed some …
Number of citations: 35 www.ncbi.nlm.nih.gov
J Issara-Amphorn, N Somboonna, P Pisitkun… - Lupus, 2020 - journals.sagepub.com
… Hence, Syk inhibitor might have a potent effect in FcgRIIb –/– mice. As such, the attenuation of lupus disease progression by Syk inhibitor has been demonstrated in several lupus …
Number of citations: 32 journals.sagepub.com
M Suljagic, PG Longo, S Bennardo… - Blood, The Journal …, 2010 - ashpublications.org
… This approach was tested in the current study using the selective Syk inhibitor R788 and the Eμ-TCL1 transgenic mouse model of CLL. The leukemias that develop in Eμ-TCL1 …
Number of citations: 173 ashpublications.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.